3-(4-(Methylthio)phenyl)piperidine
Description
Properties
Molecular Formula |
C12H17NS |
|---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
3-(4-methylsulfanylphenyl)piperidine |
InChI |
InChI=1S/C12H17NS/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3 |
InChI Key |
OWNYJPDABQDUIH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 3-(4-(methylthio)phenyl)piperidine typically involves:
- Construction of the piperidine ring or modification of a pre-formed piperidine core.
- Introduction of the 4-(methylthio)phenyl substituent at the 3-position of piperidine.
- Use of reduction, coupling, and substitution reactions to install the methylthio group and achieve the desired substitution pattern.
Preparation via Reduction of Piperidine-2,6-dione Intermediates
A notable industrially viable method involves the preparation of key intermediates such as 4-(2-(4-methylphenylsulfhydryl))phenylpiperidine-2,6-dione, which are then reduced to yield the target compound.
- Step 1: Melt-condensation of a precursor compound with urea to form a piperidine-2,6-dione intermediate.
- Step 2: Reduction of this intermediate in an organic solvent such as tetrahydrofuran (THF), ethylene glycol dimethyl ether, or dioxane.
- Reducing agents: Lithium aluminum hydride, borane-tetrahydrofuran, or borane-dimethyl sulfide are effective.
- Reaction conditions: Reflux temperatures ranging from 30 to 80 °C, with reaction times optimized for high yield.
- Advantages: High yield, operational safety, minimal environmental pollution, and suitability for scale-up in industrial production.
Grignard Reaction Followed by Hydrogenation and Chiral Resolution
Another well-documented synthetic route involves:
- Step (a): Reaction of N-protected 3-piperidone with para-substituted phenyl magnesium halide (Grignard reagent) to form 3-hydroxy-3-phenylpiperidine.
- Step (b): Elimination of the hydroxyl group under alcoholic conditions to form a mixture of unsaturated intermediates.
- Step (c): Catalytic hydrogenation using transition metal catalysts to saturate the ring and form N-protected 3-phenylpiperidine.
- Step (d): Removal of the protecting group to yield racemic 3-phenylpiperidine.
- Step (e): Resolution of the racemic mixture using acidic resolving agents such as L-tartaric acid to obtain enantiomerically pure products.
This method allows for the introduction of various para-substituents, including methylthio groups, by selecting the appropriate phenyl magnesium halide derivative.
Catalytic Enantioselective Cross-Coupling and Hydrogenation
Recent advances have demonstrated the use of catalytic enantioselective methods:
- Cross-coupling of pyridine derivatives with sp2-hybridized boronic acids to form dihydropyridine intermediates.
- Subsequent palladium-on-carbon-mediated hydrogenation and carbamate deprotection to yield enantioenriched 3-substituted piperidines.
- This method is scalable and provides high enantiomeric excess (up to 96% ee) and good yields (around 81%).
- Post-synthesis functionalization, such as bromination with N-bromosuccinimide (NBS), can further diversify the product.
- This approach is adaptable for synthesizing 3-(4-(methylthio)phenyl)piperidine by choosing appropriate boronic acid precursors.
Alkylation of Pyrroline Intermediates
A classical approach involves:
- Alkylation of substituted pyrroline intermediates with alkyl or benzyl halides.
- Subsequent reduction and purification steps to yield 3-substituted piperidines.
- The process may involve functional group transformations such as methoxyl to hydroxyl conversions to access intermediates suitable for further substitution.
- This approach is versatile for preparing 1,3,4-trisubstituted 4-arylpiperidines, including methylthio-substituted analogs.
Data Table Summarizing Key Preparation Methods
Research Discoveries and Professional Insights
- The choice of reducing agent and solvent critically influences yield and purity in the reduction of piperidine-2,6-dione intermediates.
- Maintaining optimal substrate concentration is crucial in catalytic hydrogenation steps to avoid side reactions and ensure chemoselectivity.
- The use of chiral resolution agents such as L-tartaric acid enables the isolation of enantiomerically pure 3-substituted piperidines, which is essential for pharmaceutical applications.
- Recent catalytic methods provide more sustainable and efficient routes with improved stereoselectivity, reducing the need for protecting groups and harsh conditions.
- Alkylation strategies remain fundamental for introducing diverse substituents on the piperidine ring, with established purification protocols to isolate desired isomers.
Chemical Reactions Analysis
Types of Reactions: 3-(4-(methylthio)phenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The aromatic ring can undergo reduction reactions, typically using hydrogenation catalysts.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced aromatic compounds.
Substitution: N-alkylated or N-acylated piperidine derivatives.
Scientific Research Applications
3-(4-(methylthio)phenyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-(methylthio)phenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, piperidine derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Effects on Key Properties
Q & A
Q. Key Conditions :
- Solvents : Amides (DMF), sulfoxides (DMSO), or ethers (THF).
- Bases : NaOH, KOH, or organic bases (e.g., triethylamine) for deprotonation.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures .
Basic: What analytical methods are used to confirm the structure and purity of 3-(4-(Methylthio)phenyl)piperidine?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
